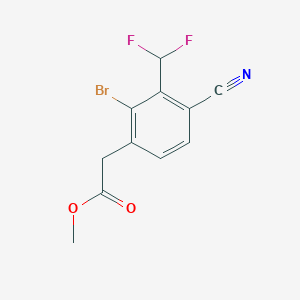
Methyl 2-bromo-4-cyano-3-(difluoromethyl)phenylacetate
Descripción general
Descripción
Methyl 2-bromo-4-cyano-3-(difluoromethyl)phenylacetate is a complex organic compound characterized by its bromo, cyano, and difluoromethyl functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-cyano-3-(difluoromethyl)phenylacetate typically involves multiple steps, starting with the bromination of the corresponding phenylacetate derivative
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and reagents that facilitate the formation of the desired product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-bromo-4-cyano-3-(difluoromethyl)phenylacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium cyanide (NaCN) or potassium fluoride (KF).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl 2-bromo-4-cyano-3-(difluoromethyl)phenylacetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for organic synthesis.
Biology: In biological research, the compound is used to study the effects of bromo and cyano groups on biological systems. It can be employed in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the pharmaceutical industry, where it can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Its unique properties may contribute to the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which Methyl 2-bromo-4-cyano-3-(difluoromethyl)phenylacetate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and cyano groups play a crucial role in its reactivity, influencing its behavior in chemical reactions and biological systems.
Comparación Con Compuestos Similares
Methyl 2-bromo-4-cyano-3-(trifluoromethyl)phenylacetate
Methyl 2-bromo-4-cyano-3-(chloromethyl)phenylacetate
Methyl 2-bromo-4-cyano-3-(fluoromethyl)phenylacetate
Uniqueness: Methyl 2-bromo-4-cyano-3-(difluoromethyl)phenylacetate stands out due to its specific combination of functional groups, which confer unique chemical and physical properties compared to its similar counterparts. This uniqueness makes it particularly valuable in specialized applications.
Propiedades
IUPAC Name |
methyl 2-[2-bromo-4-cyano-3-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-17-8(16)4-6-2-3-7(5-15)9(10(6)12)11(13)14/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNYYXKUSJSSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)C#N)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















